Curtius Rearrangement: This approach utilizes 2-aminopyridine-3-carboxylic acids as starting materials and involves a Curtius rearrangement to form the imidazo[4,5-b]pyridine core. []
Multi-step Synthesis from Halogenated Precursors: This method employs halogenated pyridines or bipyridines, which undergo substitution reactions, cyclizations, and further modifications to yield the desired imidazo[4,5-b]pyridine derivatives. [, , , ]
Molecular Structure Analysis
Imidazo[4,5-b]pyridine derivatives generally exhibit planarity in their fused ring systems, although the presence of substituents can influence their overall conformation. For instance, in the crystal structure of 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine, the imidazopyridine core is nearly perpendicular to the appended phenyl ring, while the pyridine ring maintains a dihedral angle of 35.5° with the imidazopyridine plane. [] Substituents on the imidazo[4,5-b]pyridine scaffold can engage in intramolecular interactions, impacting the molecule's conformation and potentially influencing its biological activity. []
Chemical Reactions Analysis
N-Alkylation: This reaction allows the attachment of alkyl groups to the nitrogen atoms of the imidazo[4,5-b]pyridine ring, influencing its physicochemical properties and potentially its biological activity. [, ]
Suzuki Coupling: This versatile cross-coupling reaction enables the formation of carbon-carbon bonds, allowing the introduction of aryl or heteroaryl substituents onto the imidazo[4,5-b]pyridine core. This strategy is particularly valuable for generating diverse libraries of compounds for structure-activity relationship studies. []
Mechanism of Action
Allosteric AKT Inhibition: Certain imidazo[4,5-b]pyridine derivatives, like ARQ 092, function as potent and selective allosteric inhibitors of AKT kinases, crucial regulators of cell growth, proliferation, and survival. This inhibition is achieved by binding to a site distinct from the ATP-binding pocket, inducing conformational changes that hinder AKT activity. [, ]
cAMP PDE III Inhibition: Some imidazo[4,5-b]pyridine derivatives demonstrate potent inhibition of cAMP phosphodiesterase III (PDE III). This inhibition leads to increased intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes. []
Rho Kinase Inhibition: Aminofurazan-based imidazo[4,5-c]pyridines, structurally related to imidazo[4,5-b]pyridines, have emerged as potent inhibitors of Rho kinase. These inhibitors block ROCK enzymatic activity, leading to vasodilation and anti-inflammatory effects. [, ]
Applications
Anticancer Agents: Imidazo[4,5-b]pyridine derivatives have demonstrated potential as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation. For example, ARQ 092, an imidazo[4,5-b]pyridine-based AKT inhibitor, exhibits potent antitumor activity in preclinical models of endometrial adenocarcinoma. []
Anti-inflammatory Agents: Aminofurazan-based imidazo[4,5-c]pyridines, structurally similar to imidazo[4,5-b]pyridines, display potent anti-inflammatory properties by inhibiting Rho kinase, a key regulator of inflammatory responses. These compounds effectively block the production of inflammatory cytokines, offering potential therapeutic benefits in inflammatory diseases. []
Antihistamines: N-(4-Piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines represent a class of imidazo[4,5-b]pyridine derivatives that exhibit potent antihistaminic activity. These compounds effectively antagonize the effects of histamine, a mediator of allergic reactions. []
Cardiovascular Therapeutics: Adenosine A1/A2 receptor agonists, some of which incorporate an imidazo[4,5-b]pyridine moiety, show promise in treating cardiovascular diseases. These compounds offer beneficial effects like coronary vasodilation and cardioprotection against ischemic injury. [, ]
Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric inhibitor of AKT kinases []. It demonstrates high enzymatic potency against AKT1, AKT2, and AKT3, and effectively inhibits AKT activation and phosphorylation of the downstream target PRAS40 in cellular assays []. ARQ 092 also inhibits the growth of tumors in a human xenograft mouse model of endometrial adenocarcinoma [].
Milrinone
Compound Description: Milrinone is a potent inhibitor of cAMP phosphodiesterase III (PDE III) [].
Relevance: Although structurally distinct from 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride, milrinone serves as a starting point for developing more potent cAMP PDE III inhibitors, such as 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one []. This compound, like the target compound, contains the imidazo[4,5-b]pyridine core, emphasizing the potential of this scaffold for designing various enzyme inhibitors.
Compound Description: This compound is a potent cAMP PDE III inhibitor, derived from structural modifications of milrinone []. It exhibits in vitro activity in the nanomolar range [].
Compound Description: This compound is a potent antihistamine with satisfactory physicochemical stability [].
Relevance: This compound and 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride both belong to the N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine class of antihistamines [, ]. The shared structural features demonstrate the importance of this specific scaffold in developing compounds with antihistaminic properties.
Astemizole
Relevance: Research on N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines, which includes 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride, aimed to explore bioisosteric replacement of the phenyl nucleus in astemizole with a 2-pyridyl ring []. This comparison highlights the continuous exploration of structural modifications within a specific chemical class for optimizing desired pharmacological properties.
9-(pyrazol-3-yl)-9H-purin-2-amine and 3-(pyrazol-3-yl)-3H-imidazo[4,5-b]pyridin-5-amine derivatives
Compound Description: These derivatives are investigated for their potential use in cancer therapy and treatment of myeloproliferative disorders [].
Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. It effectively decreases pulmonary and systemic arterial pressures while increasing cardiac output []. This compound displays higher potency than Y-27632 and fasudil in lowering blood pressure []. Notably, it shows promise in treating pulmonary hypertension, as demonstrated by its attenuation of increased pulmonary arterial pressure in a monocrotaline-induced pulmonary hypertension rat model [].
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Compound Description: This compound serves as a crucial intermediate in synthesizing potent angiotensin II receptor antagonists [, , ].
Compound Description: This compound demonstrated notable "curative" and suppressive activity against Plasmodium berghei, a malaria parasite []. Its potency was found to be significantly higher than standard antimalarial drugs, like quinine hydrochloride and 1-(p-chlorophenyl)-3-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)guanidine []. Due to its promising antimalarial properties, this compound was selected for preclinical toxicological studies and potential clinical trials [].
Compound Description: AMP 579 is a novel adenosine A1/A2 receptor agonist with cardioprotective properties [, , ]. It exhibits a higher affinity for A1 receptors compared to A2A and A3 receptors []. This compound acts as an effective coronary vasodilator and provides protection against ischemic injury in the heart []. Studies in canine models simulating mild single-vessel coronary artery disease and myocardial ischemia/reperfusion injury demonstrated its ability to induce coronary dilation without causing endocardial steal and significantly reduce myocardial infarct size [].
Compound Description: GSK269962A is a potent aminofurazan-based Rho kinase inhibitor exhibiting an IC50 value of 1.6 nM for recombinant human ROCK1 []. In lipopolysaccharide-stimulated monocytes, GSK269962A effectively blocks the production of inflammatory cytokines like tumor necrosis factor-α and interleukin-6 []. It induces vasorelaxation in preconstricted rat aorta and, upon oral administration, significantly reduces systemic blood pressure in spontaneously hypertensive rats in a dose-dependent manner [].
Compound Description: SJA710-6 is a novel small molecule that induces the differentiation of rat mesenchymal stem cells (rMSCs) towards hepatocyte-like cells in vitro []. rMSCs treated with SJA710-6 display typical morphological and functional characteristics of hepatic cells, including glycogen storage, urea secretion, low-density lipoprotein uptake, and expression of hepatocyte-specific genes and proteins [].
Compound Description: This compound, characterized by its distinct X-ray powder diffraction pattern, is studied for its potential as a prophylactic or therapeutic agent in treating schizophrenia [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.